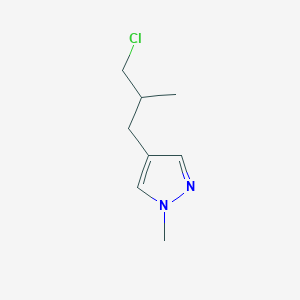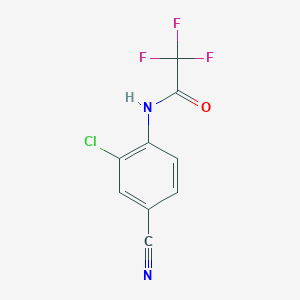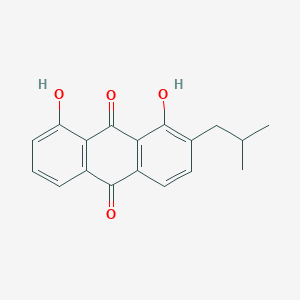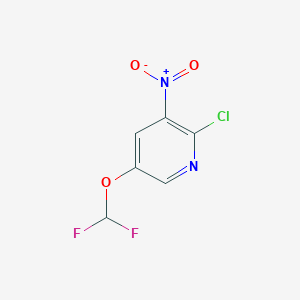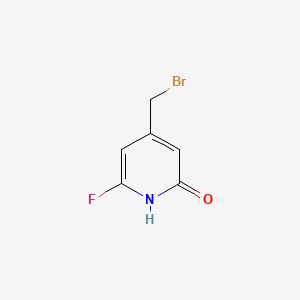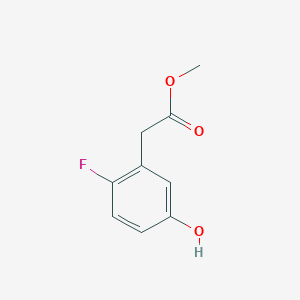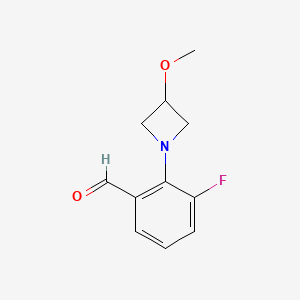
3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . This compound is known for its unique chemical structure, which includes a fluoro-substituted benzaldehyde moiety and a methoxyazetidinyl group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 3-methoxyazetidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine).
Synthetic Route: The key step in the synthesis is the nucleophilic substitution reaction, where the methoxyazetidinyl group is introduced to the fluorobenzaldehyde moiety.
Purification: The final product is purified using techniques such as column chromatography to obtain high purity.
Analyse Des Réactions Chimiques
3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Applications De Recherche Scientifique
3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde has several scientific research applications:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, especially those targeting neurological and inflammatory diseases.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde is primarily related to its ability to interact with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound’s effects are mediated through pathways such as the inhibition of enzyme activity or the modulation of receptor signaling, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde can be compared with other similar compounds:
3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde: This compound has a similar structure but with the fluoro group at a different position, which may result in different chemical reactivity and biological activity.
3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde: Another isomer with the fluoro group at the 4-position, potentially leading to variations in its chemical and biological properties.
5-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde: This compound also shares a similar structure but with the fluoro group at the 5-position, which can affect its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12FNO2 |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
3-fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c1-15-9-5-13(6-9)11-8(7-14)3-2-4-10(11)12/h2-4,7,9H,5-6H2,1H3 |
Clé InChI |
BVNKKNUXJUDLJK-UHFFFAOYSA-N |
SMILES canonique |
COC1CN(C1)C2=C(C=CC=C2F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



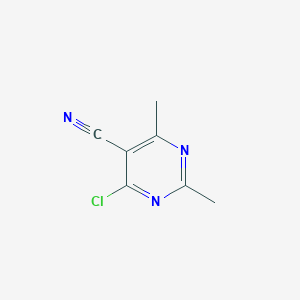
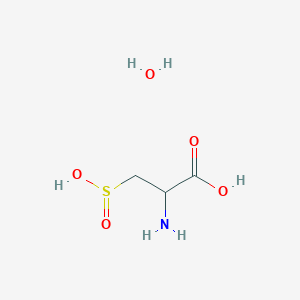
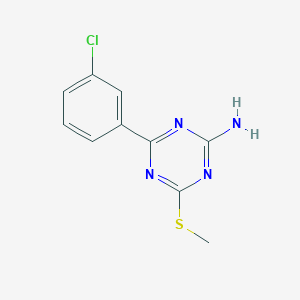
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
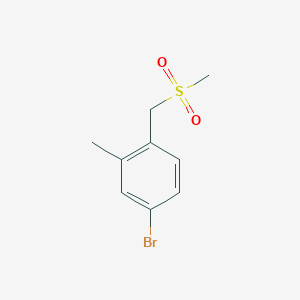
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
